tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate is a chemical compound characterized by the molecular formula and a molecular weight of approximately 344.41 g/mol. The compound features a spirocyclic structure that includes two nitrogen atoms in a diazaspiro framework, which contributes to its unique chemical properties and potential biological activities. This compound is often utilized in various scientific research applications, particularly in organic synthesis and medicinal chemistry due to its structural complexity and versatility as a building block for more complex molecules .
Research has indicated that tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate possesses potential bioactive properties. It has been investigated for its therapeutic applications, particularly in drug discovery efforts aimed at identifying compounds with antimicrobial and anticancer activities. The specific mechanisms through which this compound exerts its biological effects involve interactions with various molecular targets, including enzymes and receptors, which modulate their activity .
The synthesis of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate under inert conditions to prevent oxidation. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion. Industrial production methods mirror laboratory techniques but are scaled up using larger reactors and optimized purification processes to achieve higher yields and purity levels .
This compound has a wide range of applications across various fields:
Studies on the interactions of tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate with biological systems indicate that it can bind to specific molecular targets, modulating their activity. The exact pathways and molecular targets are context-dependent, varying based on application and experimental conditions. Understanding these interactions is crucial for elucidating the compound's potential therapeutic effects .
Several compounds share structural similarities with tert-Butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate. Here are some notable examples:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate | 173405-78-2 | 1.00 |
| tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate | 896103-62-1 | 0.98 |
| tert-Butyl 9-Boc-2,9-diazaspiro[5.5]undecane | 1023595-19-8 | 0.98 |
| tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | 189333-03-7 | 0.98 |
| tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate | 156185-63-6 | 0.98 |
These compounds exhibit similar structural characteristics but may differ in their biological activities and applications, highlighting the uniqueness of tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate within this chemical family .
The compound’s IUPAC name, tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate oxalate, reflects its molecular architecture:
Molecular Formula: C₁₆H₂₈N₂O₆
Molecular Weight: 344.41 g/mol
SMILES: O=C(N1CC2(CNCCC2)CCC1)OC(C)(C)C.O=C(O)C(=O)O.
The spirocyclic system imposes conformational rigidity, which is advantageous for targeting protein binding pockets with high specificity.
Spirocyclic frameworks gained prominence in the 1990s with the synthesis of analogs of natural alkaloids like histrionicotoxin. Early work by Kuehne et al. (1993) demonstrated asymmetric routes to 1,8-diazaspiro[5.5]undecane derivatives, leveraging α-amino nitrile intermediates and intramolecular alkylation. These methods laid the groundwork for modern spirocycle synthesis, which now includes photoredox catalysis and continuous-flow systems.
The introduction of tert-butyl esters as protecting groups revolutionized the handling of spirocyclic amines, enabling selective functionalization and improving stability during synthesis. Oxalate salts, such as the one in this compound, became preferred for their ability to crystallize products efficiently, simplifying purification.
This compound exemplifies three key trends in synthetic chemistry: